molecular formula C22H21N5O2S B285431 methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether

methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether

Katalognummer: B285431
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: GAWAQUOJQIZTJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a tetrahydrocarbazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is often synthesized through the cyclization of azides with nitriles under acidic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the tetrazole and methoxyphenyl intermediates with the tetrahydrocarbazole moiety through a thiol-ene reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Halogenated solvents, strong bases like sodium hydride, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether involves its interaction with specific molecular targets. The compound’s tetrazole ring can bind to metal ions, influencing enzymatic activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, altering their function. Additionally, the tetrahydrocarbazole moiety can engage in π-π stacking interactions, affecting molecular recognition processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
  • 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
  • 2-{[1-(2-bromophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Uniqueness

The uniqueness of methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for specific applications in medicinal chemistry and materials science, where these properties are advantageous.

Eigenschaften

Molekularformel

C22H21N5O2S

Molekulargewicht

419.5 g/mol

IUPAC-Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C22H21N5O2S/c1-29-20-13-7-6-12-19(20)27-22(23-24-25-27)30-14-21(28)26-17-10-4-2-8-15(17)16-9-3-5-11-18(16)26/h2,4,6-8,10,12-13H,3,5,9,11,14H2,1H3

InChI-Schlüssel

GAWAQUOJQIZTJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3C4=C(CCCC4)C5=CC=CC=C53

Kanonische SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3C4=C(CCCC4)C5=CC=CC=C53

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.